molecular formula C10H17BrO B13167852 3-(Bromomethyl)-2-cyclopropyl-3-ethyloxolane

3-(Bromomethyl)-2-cyclopropyl-3-ethyloxolane

Cat. No.: B13167852
M. Wt: 233.14 g/mol
InChI Key: VDKLBGSGOCIOAD-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-cyclopropyl-3-ethyloxolane is an organic compound that features a bromomethyl group attached to a cyclopropyl-ethyloxolane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-cyclopropyl-3-ethyloxolane typically involves the bromination of a suitable precursor. One common method involves the reaction of 2-cyclopropyl-3-ethyloxolane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces the bromomethyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-cyclopropyl-3-ethyloxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or organic solvents under mild heating conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxolane derivatives.

    Oxidation: Formation of hydroxylated or carbonylated oxolane derivatives.

    Reduction: Formation of 2-cyclopropyl-3-ethyloxolane.

Scientific Research Applications

3-(Bromomethyl)-2-cyclopropyl-3-ethyloxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-cyclopropyl-3-ethyloxolane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Hydroxymethyl)-2-cyclopropyl-3-ethyloxolane: Contains a hydroxymethyl group instead of a bromomethyl group.

    2-Cyclopropyl-3-ethyloxolane: Lacks the bromomethyl group but shares the core oxolane structure.

Uniqueness

3-(Bromomethyl)-2-cyclopropyl-3-ethyloxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

3-(bromomethyl)-2-cyclopropyl-3-ethyloxolane

InChI

InChI=1S/C10H17BrO/c1-2-10(7-11)5-6-12-9(10)8-3-4-8/h8-9H,2-7H2,1H3

InChI Key

VDKLBGSGOCIOAD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOC1C2CC2)CBr

Origin of Product

United States

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